molecular formula C14H15N3O2S B2809711 (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034480-81-2

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2809711
CAS No.: 2034480-81-2
M. Wt: 289.35
InChI Key: UZUQHTBPJLULRF-UHFFFAOYSA-N
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Description

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound that features a combination of pyridazine, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine and thiophene intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyridazin-3-yloxy)piperidin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of thiophene.

    (3-(Pyridazin-3-yloxy)piperidin-1-yl)(benzofuran-3-yl)methanone: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(3-pyridazin-3-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(11-5-8-20-10-11)17-7-2-3-12(9-17)19-13-4-1-6-15-16-13/h1,4-6,8,10,12H,2-3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQHTBPJLULRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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